An In-Depth Technical Guide to 2-(tert-Butylcarbonylamino)phenylboronic Acid (CAS 146140-95-6): Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-(tert-Butylcarbonylamino)phenylboronic Acid (CAS 146140-95-6): Properties, Synthesis, and Applications
Section 1: Executive Summary and Introduction
2-(tert-Butylcarbonylamino)phenylboronic acid, also known as 2-(Pivaloylamino)phenylboronic acid, is a specialized organic compound that has emerged as a valuable building block in modern synthetic chemistry.[1] With the CAS number 146140-95-6, this ortho-substituted phenylboronic acid derivative is particularly esteemed for its role in the construction of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. Its unique structure, featuring a sterically demanding tert-butylcarbonylamino (pivaloylamido) group adjacent to the boronic acid moiety, imparts specific reactivity and stability profiles that are advantageous in targeted synthesis.
This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, discuss logical synthetic pathways, detail its primary application in Suzuki-Miyaura coupling with mechanistic insights, and cover essential safety and handling protocols. The information herein is synthesized from established chemical literature and supplier data to provide a reliable and actionable resource for laboratory applications.
Section 2: Physicochemical and Structural Characteristics
The compound presents as a white solid and is characterized by the molecular formula C₁₁H₁₆BNO₃.[1][] A comprehensive summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 146140-95-6 | [3][4] |
| Molecular Formula | C₁₁H₁₆BNO₃ | [1][][4][5] |
| Molecular Weight | 221.06 g/mol | [1][][4][5] |
| Appearance | White Solid | [1][] |
| Melting Point | 268-271 °C | [1][6] |
| Density | 1.13 g/cm³ | [1][3][7] |
| Solubility | Soluble in methanol and other polar organic solvents.[1][8] | [1][8] |
| pKa (Predicted) | 8.52 ± 0.53 | [1] |
| Storage | Store at room temperature, sealed in a dry environment.[1] | [1] |
Structural Insight: The ortho-pivaloylamido group plays a crucial role in the molecule's reactivity. Its steric bulk can influence the dihedral angle between the phenyl ring and the boronic acid group, potentially affecting the rate and efficiency of transmetalation in cross-coupling reactions. Furthermore, the amide functionality can act as a directing group or engage in intramolecular hydrogen bonding, contributing to the compound's stability and crystalline nature. Boronic acids are generally stable, though they can undergo dehydration to form cyclic boroxine anhydrides, a process that is typically reversible in the presence of water.
Section 3: Synthesis and Purification
While numerous vendors supply this reagent, understanding its synthesis is critical for specialized applications or custom derivatization. The preparation of arylboronic acids is a well-established field in organic chemistry.[9] A common and reliable method involves the formation of an organometallic intermediate from an appropriately substituted aryl halide, followed by quenching with a trialkyl borate ester.
Logical Synthetic Workflow
A plausible and efficient synthesis starts from 2-bromoaniline, which is first protected with the pivaloyl group, followed by a lithium-halogen exchange and subsequent borylation.
Caption: Proposed synthetic pathway for 2-(tert-Butylcarbonylamino)phenylboronic acid.
Experimental Protocol: Synthesis of 2-(tert-Butylcarbonylamino)phenylboronic acid
This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory safety standards.
-
Step 1: Acylation of 2-Bromoaniline.
-
To a stirred solution of 2-bromoaniline (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add pivaloyl chloride (1.1 eq) dropwise over 15 minutes. The choice of pivaloyl chloride installs the robust tert-butylcarbonyl protecting group.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-(2-bromophenyl)pivalamide. Purify via recrystallization or silica gel chromatography.
-
-
Step 2: Lithiation and Borylation.
-
Dissolve the purified N-(2-bromophenyl)pivalamide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure kinetic control of the lithium-halogen exchange.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe. A color change is typically observed, indicating the formation of the aryllithium species. Stir for 1 hour at -78 °C.
-
In the same flask, add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature at -78 °C. The borate ester acts as the boron source.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Step 3: Hydrolysis and Isolation.
-
Cool the reaction mixture back to 0 °C and slowly quench by adding 2M aqueous HCl. This step hydrolyzes the boronate ester to the desired boronic acid.
-
Stir vigorously for 1-2 hours. The product may precipitate as a white solid.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by washing/triturating with a non-polar solvent like diethyl ether or hexanes to afford the pure 2-(tert-Butylcarbonylamino)phenylboronic acid.
-
Section 4: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this reagent is in the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[10] This reaction couples an organoboron compound with an organohalide (or triflate) using a palladium catalyst and a base. It is a cornerstone of modern medicinal chemistry for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[]
Reaction Mechanism
The catalytic cycle is a well-understood sequence involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[10][11] The base is crucial for activating the boronic acid into a more nucleophilic "ate" complex, which facilitates the transmetalation step.[12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Typical Suzuki-Miyaura Coupling
This protocol describes the coupling of 2-(tert-Butylcarbonylamino)phenylboronic acid with a generic aryl bromide.
-
Reagent Preparation.
-
In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine 2-(tert-Butylcarbonylamino)phenylboronic acid (1.2-1.5 eq), the aryl bromide (1.0 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq). The choice of base is critical; stronger bases can accelerate the reaction but may not be compatible with sensitive functional groups.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos, XPhos). The ligand stabilizes the palladium center and modulates its reactivity.
-
-
Reaction Setup.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. This process, known as degassing, is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water or toluene/ethanol. The aqueous component is often necessary to dissolve the inorganic base and facilitate the formation of the boronate "ate" complex.
-
-
Execution and Monitoring.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can be run for several hours to overnight.
-
Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
-
Workup and Purification.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography to isolate the desired biaryl compound.
-
Section 5: Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable. 2-(tert-Butylcarbonylamino)phenylboronic acid is classified as an irritant.[1]
-
Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[16][14] Handle the solid powder in a chemical fume hood to avoid inhalation.[14]
-
Handling: Avoid generating dust.[16][14] Ensure eyewash stations and safety showers are readily accessible.[16] Wash hands thoroughly after handling.[13]
-
Storage: Keep the container tightly sealed in a dry, well-ventilated place.[1] The compound is a combustible solid.
-
In Case of Exposure:
-
Skin Contact: Wash off immediately with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
-
Inhalation: Move the person to fresh air.[14]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[17]
-
In all cases of significant exposure or if symptoms persist, seek immediate medical attention.[15]
-
Section 6: Conclusion
2-(tert-Butylcarbonylamino)phenylboronic acid is a highly functionalized and strategic reagent for advanced organic synthesis. Its primary utility in Suzuki-Miyaura cross-coupling reactions makes it an indispensable tool for constructing the biaryl cores prevalent in many pharmaceutical and material science targets.[1][] A thorough understanding of its properties, synthetic origins, and reaction mechanisms, coupled with stringent adherence to safety protocols, will empower researchers to leverage this versatile molecule to its full potential in their scientific endeavors.
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Palladium-phosphinous acid complexes catalyzed Suzuki cross-coupling reaction of heteroaryl bromides with phenylboronic acid in water/alcoholic solvents. PubMed. [Link]
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Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ResearchGate. [Link]
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